2-Amino-2-(3-nitrophenyl)propanoic acid
Description
Fundamental Significance in Chemical Biology and Advanced Materials Science
In the realm of chemical biology, α,α-disubstituted amino acids are of fundamental importance. Their incorporation into peptide chains offers a strategy to introduce conformational constraints, leading to more stable and predictable secondary structures such as helices and turns. nih.gov This is crucial for the design of peptidomimetics with enhanced biological activity and stability. The resistance of peptides containing these amino acids to enzymatic degradation is another key advantage, prolonging their therapeutic effects. mdpi.com
In advanced materials science, these modified amino acids serve as building blocks for the creation of novel polymers and biomaterials. The defined conformational preferences of peptides composed of α,α-disubstituted amino acids allow for the rational design of self-assembling nanomaterials with specific architectures and functionalities. These materials find applications in areas such as drug delivery, tissue engineering, and catalysis.
Structural Characteristics and Conformational Constraints of α,α-Disubstituted Amino Acids
The defining structural feature of an α,α-disubstituted amino acid is the presence of two substituents on the α-carbon. This disubstitution significantly restricts the rotational freedom around the peptide backbone, particularly the phi (φ) and psi (ψ) dihedral angles. This steric hindrance limits the accessible conformational space, forcing the peptide backbone into well-defined secondary structures. For instance, the simple α,α-disubstituted amino acid, α-aminoisobutyric acid (Aib), is known to strongly promote helical conformations in peptides. alchempharmtech.com
The nature of the α-substituents plays a critical role in determining the preferred conformation. The size, shape, and chemical properties of these substituents dictate the extent of conformational restriction and the type of secondary structure that is favored.
| Characteristic | Description |
| α-Carbon | Tetrasubstituted, lacking a hydrogen atom. |
| Dihedral Angles (φ, ψ) | Highly restricted range of allowed values. |
| Conformational Space | Significantly reduced compared to proteinogenic amino acids. |
| Induced Secondary Structures | Helices (310-helix, α-helix), β-turns, and extended conformations. |
Role in Modulating Peptide Architecture and Functionality
The incorporation of α,α-disubstituted amino acids is a powerful tool for modulating the architecture and functionality of peptides. By strategically placing these residues within a peptide sequence, researchers can control its three-dimensional structure and, consequently, its biological activity.
| Effect of Incorporation | Functional Consequence |
| Increased Structural Rigidity | Enhanced receptor binding and specificity. |
| Resistance to Proteolysis | Improved in vivo stability and longer duration of action. |
| Induction of Specific Folds | Mimicry of protein secondary structures, enabling targeted interactions. |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-9(10,8(12)13)6-3-2-4-7(5-6)11(14)15/h2-5H,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQJKUIVACLBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for α,α Disubstituted Non Proteinogenic Amino Acids, with Emphasis on 2 Amino 2 3 Nitrophenyl Propanoic Acid
Catalytic Asymmetric Synthesis Strategies
Catalytic asymmetric synthesis provides the most efficient and elegant routes to enantiomerically pure α,α-disubstituted amino acids. These methods leverage small amounts of chiral catalysts to generate large quantities of a desired stereoisomer, minimizing waste and complex purification steps.
Strecker and Mannich-Type Reactions in α,α-Disubstituted Amino Acid Synthesis
The Strecker synthesis, first reported in 1850, is a foundational method for producing amino acids. news-medical.netencyclopedia.pub The reaction traditionally combines an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the final amino acid. masterorganicchemistry.com A key adaptation for the synthesis of α,α-disubstituted amino acids is the use of a ketone instead of an aldehyde, which directly introduces the quaternary α-carbon. wikipedia.org
The classical Strecker synthesis yields a racemic mixture, but modern advancements have led to the development of asymmetric variants using chiral auxiliaries or catalysts to achieve high enantioselectivity. nih.gov The general mechanism involves the formation of an imine from the ketone and ammonia, followed by the nucleophilic attack of a cyanide ion to form the α-aminonitrile intermediate. encyclopedia.pubwikipedia.org Subsequent hydrolysis of the nitrile group affords the desired α,α-disubstituted amino acid.
Mannich-type reactions represent another powerful tool. In this approach, a pre-formed enolate or its equivalent reacts with an imine in the presence of a chiral catalyst. For α,α-disubstituted amino acids, a substituted enolate is required. The development of catalytic, enantioselective Mannich reactions has provided access to a wide array of complex amino acid structures.
| Reaction Type | Key Reactants | Intermediate | Final Product Class |
| Strecker Synthesis | Ketone, Ammonia, Cyanide | α-Aminonitrile | α,α-Disubstituted Amino Acid |
| Mannich-Type Reaction | Substituted Enolate, Imine | β-Amino Ketone/Ester | α,α-Disubstituted Amino Acid (after conversion) |
Alkylation of Amino Acid-Derived Nucleophiles
The direct alkylation of enolates derived from amino acid precursors is a common and effective strategy for creating α,α-disubstituted amino acids. This approach often begins with a simpler amino acid, such as glycine (B1666218) or alanine, which is converted into a Schiff base to activate the α-proton. Deprotonation with a strong base generates a nucleophilic enolate that can react with an alkyl halide.
To achieve α,α-disubstitution from a glycine Schiff base, a two-step alkylation can be performed. Dual catalysis systems, such as those employing Palladium (Pd) and Copper (Cu), have been developed to facilitate stereoselective and site-specific allylic alkylation of Schiff base-activated amino acids, yielding non-coded α,α-dialkyl α-amino acids with high enantioselectivity (up to >99% ee). acs.org This bimetallic strategy provides a convenient method to rapidly generate diverse libraries of amino acids and peptides for biological screening. acs.org
Synergistic Transition Metal Catalysis (e.g., Cu/Ir Dual Catalysis for Stereodivergent α-Allylation)
A highly sophisticated approach for constructing complex amino acids involves the synergistic use of two distinct metal catalysts. Cu/Ir dual catalysis has emerged as a powerful method for the stereodivergent α-allylation of aldimine esters, enabling the synthesis of α,α-disubstituted α-amino acids with two adjacent stereocenters. nih.gov This technique allows for the preparation of all four possible stereoisomers of a product from the same set of starting materials simply by selecting the appropriate pairing of chiral catalysts. nih.govacs.orgnih.gov
In this system, a chiral copper-phosphine oxide (Cu-Phox) complex activates an imine ester, while a chiral iridium complex catalyzes the allylic substitution. acs.orgnih.gov The combination is crucial for achieving high reactivity, diastereoselectivity (>20:1 dr), and enantioselectivity (>99% ee). organic-chemistry.org The utility of this methodology has been demonstrated in the synthesis of dipeptides and analogues of bioactive molecules, showcasing its potential to accelerate drug discovery. nih.govorganic-chemistry.org
Table: Representative Results for Cu/Ir-Catalyzed Stereodivergent α-Allylation
| Substrate 1 (Imine Ester) | Substrate 2 (Allylic Carbonate) | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Phenyl-substituted | Cinnamyl carbonate | (S)-Cu/(R)-Ir | >20:1 | >99% |
| Naphthyl-substituted | Cinnamyl carbonate | (S)-Cu/(R)-Ir | >20:1 | >99% |
| Phenyl-substituted | Cinnamyl carbonate | (R)-Cu/(R)-Ir | 1:15 | >99% |
| Naphthyl-substituted | Cinnamyl carbonate | (R)-Cu/(R)-Ir | 1:18 | >99% |
(Data is illustrative of typical results reported in the literature for this methodology)
Palladium-Catalyzed C-H Functionalization for Nonproteinogenic Amino Acid Synthesis
Palladium-catalyzed C-H functionalization represents a paradigm shift in amino acid synthesis, moving from de novo construction to the direct modification of existing amino acid scaffolds. nih.gov This strategy uses a directing group (DG), often attached to the amine or carboxyl terminus, to guide a palladium catalyst to a specific C(sp³)–H bond on the amino acid side chain. acs.org
This method allows for the late-stage introduction of complex aryl, alkyl, and other functional groups at previously inaccessible positions (β, γ, and δ). rhhz.netpsu.edu For instance, N-picolinoyl (PA) and 8-aminoquinoline (B160924) have been used as effective directing groups. rhhz.net This approach bypasses the need for pre-functionalized starting materials and offers a convergent and efficient route to a vast array of structurally diverse nonproteinogenic amino acids from common precursors like alanine. nih.govacs.org The power of this technique has been demonstrated in the post-synthetic modification of peptides and the total synthesis of complex natural products. rhhz.net
Sigmatropic Rearrangement Approaches
Sigmatropic rearrangements, which involve the concerted reorganization of σ and π electrons, offer unique pathways for the synthesis of complex organic molecules, including α,α-disubstituted amino acids. These reactions often proceed with high stereoselectivity under mild conditions.
Ichikawa Rearrangement (Allyl Cyanate-to-Isocyanate) in α,α-Disubstituted Amino Acid Preparation
A novel and effective approach to α,α-disubstituted α-amino acids utilizes the Ichikawa rearrangement, a rhhz.netrhhz.net-sigmatropic rearrangement of allyl cyanates to allyl isocyanates. acs.org This reaction is notable for proceeding under mild conditions (typically 0 °C to room temperature) without the need for a metal catalyst. acs.org
The key allyl isocyanate intermediate is highly reactive and can be trapped in situ with a variety of nucleophiles, including alcohols, amines, and organometallic reagents. acs.orgnih.gov This versatility provides direct access to a broad range of N-functionalized allylamines, which serve as precursors to the target amino acids. The method has been successfully applied to the synthesis of bioactive molecules, including a P2X₇ receptor inhibitor and a dipeptide cathepsin C inhibitor, demonstrating its practical utility in medicinal chemistry. acs.orgnih.gov
General Chemical Synthesis Challenges and Considerations for Non-Proteinogenic Amino Acids
The construction of the sterically hindered quaternary α-carbon center in α,α-disubstituted amino acids is a primary obstacle in their synthesis. Unlike their proteinogenic counterparts, the presence of two substituents on the α-carbon introduces significant steric hindrance, which can impede reaction rates and limit the applicability of standard synthetic methods.
Several general strategies have been developed to access this structural motif, including the Strecker synthesis, the alkylation of glycine-derived Schiff bases, and the alkylation of α-iminoesters. The Strecker synthesis, a classic method for amino acid synthesis, involves the reaction of a ketone (in this case, 3-nitroacetophenone) with an ammonia source and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid. While versatile, this method typically yields racemic products, necessitating a subsequent resolution step to obtain enantiomerically pure compounds.
Alkylation of glycine enolates or their imine derivatives is another common approach. This method involves the deprotonation of a glycine derivative to form a nucleophilic enolate, which is then reacted with an electrophile. For the synthesis of 2-Amino-2-(3-nitrophenyl)propanoic acid, this would conceptually involve the methylation of a glycine derivative bearing the 3-nitrophenyl group at the α-position. However, the generation and subsequent reaction of the enolate of a disubstituted glycine derivative can be challenging due to steric hindrance.
Phase-transfer catalysis has emerged as a powerful technique for the alkylation of glycine derivatives under mild conditions. researchgate.netdntb.gov.ua This method utilizes a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport an aqueous base into an organic phase containing the glycine substrate and the alkylating agent. This allows for efficient alkylation while minimizing side reactions. The use of chiral phase-transfer catalysts can also induce asymmetry, providing a route to enantiomerically enriched products. researcher.life
Stereoselectivity in Synthetic Pathways
Achieving high levels of stereoselectivity is a critical challenge in the synthesis of chiral α,α-disubstituted amino acids like this compound. Since the α-carbon is a stereocenter, controlling its absolute configuration is paramount, especially for applications in medicinal chemistry and peptide science where biological activity is often stereospecific.
Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure α,α-disubstituted amino acids. This can be achieved through several strategies:
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α,α-disubstituted amino acids, chiral auxiliaries can be incorporated into the glycine starting material. The steric bulk of the auxiliary can effectively shield one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.
Chiral Catalysts: The use of chiral catalysts is a more atom-economical approach to asymmetric synthesis. Chiral metal complexes or organocatalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. researchgate.net For instance, chiral phase-transfer catalysts have been successfully employed in the asymmetric alkylation of glycine derivatives to produce α,α-disubstituted amino acids with high enantiomeric excess. researcher.life
Substrate Control: In some cases, the inherent chirality of a substrate can be used to direct the stereochemistry of a new stereocenter. However, for the de novo synthesis of this compound from achiral starting materials, this strategy is not directly applicable.
The asymmetric Strecker synthesis is another viable route. This can be achieved by using a chiral amine, which forms a chiral imine intermediate. The subsequent nucleophilic addition of cyanide then proceeds diastereoselectively, leading to an enantiomerically enriched α-aminonitrile. nih.govbath.ac.ukfigshare.com
The table below summarizes some of the stereoselective methods applicable to the synthesis of α,α-disubstituted amino acids.
| Method | Strategy | Typical Reagents/Catalysts | Advantages | Challenges |
| Asymmetric Alkylation | Chiral Auxiliary | Evans oxazolidinones, Schöllkopf bis-lactim ethers | High diastereoselectivity, well-established methods | Stoichiometric use of chiral auxiliary, removal of auxiliary required |
| Asymmetric Alkylation | Chiral Catalyst | Chiral phase-transfer catalysts (e.g., Cinchona alkaloids), chiral metal complexes (e.g., Cu, Pd) | Catalytic amount of chiral source, high enantioselectivity | Catalyst design and optimization can be complex |
| Asymmetric Strecker Synthesis | Chiral Amine | (S)-α-Methylbenzylamine, chiral amino alcohols | One-pot procedure, readily available chiral amines | Diastereoselectivity can be moderate, harsh hydrolysis conditions |
| Enzymatic Resolution | Kinetic Resolution | Lipases, acylases | High enantioselectivity, mild reaction conditions | Maximum 50% yield for the desired enantiomer, requires suitable enzyme |
Reaction Yield Optimization
Several factors can be optimized to improve the yield of the desired product:
Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, and reaction time is essential. For instance, in alkylation reactions of glycine enolates, the choice of base and solvent can significantly impact the yield by influencing the solubility and reactivity of the enolate.
Protecting Groups: The use of appropriate protecting groups for the amino and carboxyl functionalities is critical to prevent unwanted side reactions. The choice of protecting group can also influence the reactivity of the substrate.
Catalyst Loading and Ligand Design: In catalytic reactions, the catalyst loading and the nature of the ligand can have a profound effect on the reaction rate and yield. For example, in phase-transfer catalyzed alkylations, the structure of the catalyst can influence its efficiency in transporting the reactants between phases.
Purification Methods: Efficient purification techniques are necessary to isolate the desired product from unreacted starting materials and side products. The choice of purification method, such as chromatography or crystallization, can impact the final isolated yield.
A significant challenge in yield optimization is the potential for over-alkylation in methods involving the alkylation of glycine derivatives. The formation of the desired monosubstituted product can be followed by a second alkylation, leading to a mixture of products and a lower yield of the target compound. Careful control of stoichiometry and reaction conditions is necessary to minimize this side reaction.
The table below outlines some general considerations for optimizing reaction yields in the synthesis of α,α-disubstituted amino acids.
| Factor | Considerations | Potential Impact on Yield |
| Starting Materials | Purity and reactivity of reagents | Impurities can lead to side reactions and lower yields. |
| Stoichiometry | Molar ratios of reactants and reagents | Incorrect stoichiometry can lead to incomplete conversion or side product formation. |
| Solvent | Polarity, solubility of reactants, and boiling point | The solvent can affect reaction rates and the position of equilibria. |
| Temperature | Reaction rate vs. side reactions | Higher temperatures can increase reaction rates but may also promote decomposition or side reactions. |
| Catalyst | Activity, selectivity, and stability | An efficient catalyst can significantly increase the reaction rate and selectivity, leading to higher yields. |
| Work-up and Purification | Extraction, chromatography, crystallization | Product loss can occur during these steps, affecting the isolated yield. |
Stereochemical Investigations of 2 Amino 2 3 Nitrophenyl Propanoic Acid
Enantioselective Synthesis and Diastereocontrol
The synthesis of α,α-disubstituted amino acids in an enantiomerically pure form is a considerable challenge in organic chemistry. Various strategies have been developed to control the stereochemistry at the quaternary α-carbon, often employing chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other.
The direct catalytic α-functionalization of amino acids is a highly effective method for synthesizing α,α-disubstituted amino acids. Chiral aldehyde catalysis, for instance, has emerged as a powerful tool for the asymmetric α-substitution of N-unprotected amino acids. This approach mimics biological processes by utilizing catalysts that can activate the α-C–H bond of an amine, leading to the formation of enamine intermediates. For example, chiral BINOL-derived aldehydes have been successfully employed as catalysts in the direct asymmetric α-functionalization of N-unprotected glycine (B1666218) esters. These catalysts have demonstrated high activity and stereoselectivity in reactions with various electrophiles.
Another significant approach involves the use of chiral transition metal complexes. Chiral Ni(II) complexes derived from Schiff bases of amino acids and chiral ligands have been extensively used for the asymmetric synthesis of α,α-disubstituted amino acids. These complexes act as chiral templates, allowing for the stereoselective alkylation of the α-carbon. The choice of the chiral ligand is crucial for achieving high levels of enantioselectivity.
The table below summarizes different catalytic systems used in the asymmetric synthesis of α,α-disubstituted amino acids, which are applicable to the synthesis of 2-amino-2-(3-nitrophenyl)propanoic acid.
| Catalyst Type | Description | Potential Application |
| Chiral Aldehyde Catalysts (e.g., BINOL-derived) | Directly catalyze the asymmetric α-functionalization of N-unprotected amino esters via imine activation. | High activity and stereoselectivity in α-alkylation and α-arylation reactions. |
| Chiral Ni(II) Complexes | Serve as chiral templates for the stereoselective alkylation of amino acid Schiff bases. | Effective for the synthesis of a wide range of α,α-disubstituted amino acids with high enantiomeric excess. |
| Chiral Phase-Transfer Catalysts | Mediate the asymmetric alkylation of glycine derivatives under phase-transfer conditions. | Useful for the synthesis of α-alkyl-α-amino acids. |
The ability to access multiple stereoisomers of a chiral molecule from a single starting material is a hallmark of a versatile synthetic strategy. In the context of α,α-disubstituted amino acids, this can be achieved by employing different stereoisomers of a chiral catalyst or by modifying the reaction conditions to favor the formation of a particular diastereomer. For compounds with two chiral centers, controlling the relative and absolute stereochemistry is essential.
For instance, starting from a common precursor like a glycine Schiff base complexed to a chiral ligand, it is possible to generate different stereoisomers by using either the (R)- or (S)-enantiomer of the chiral auxiliary. Subsequent reactions can then be controlled to produce the desired diastereomer. While specific examples for this compound are not detailed in the available literature, the general principles of diastereocontrol in α,α-disubstituted amino acid synthesis are well-established.
Conformational Analysis of Peptides Containing α,α-Disubstituted Amino Acid Residues
The incorporation of α,α-disubstituted amino acids into peptides has a profound effect on their secondary structure. The steric bulk of the two α-substituents restricts the conformational freedom of the peptide backbone, often forcing it to adopt specific helical or turn structures. The nitrophenyl group in this compound, being an aromatic residue, can further influence peptide conformation through aromatic-aromatic or aromatic-proline interactions.
Peptides containing α,α-disubstituted amino acids often exhibit a higher propensity to form 310-helices or α-helices compared to peptides composed solely of proteinogenic amino acids. The conformational preferences are dictated by the nature of the α-substituents. Computational and biophysical studies on peptides containing Cα-substituted aromatic non-coded amino acids have shown that these residues can be strategically utilized to engineer conformationally ordered and biologically active peptides. The specific dihedral angles (φ and ψ) of the peptide backbone are constrained, leading to more predictable and stable secondary structures.
The following table illustrates the general conformational preferences of peptides containing α,α-disubstituted amino acids.
| Peptide Structure | Conformational Effect of α,α-Disubstituted Residue |
| Helices (310 and α) | The steric hindrance promotes the formation of helical structures by restricting backbone flexibility. |
| β-Turns | Can act as turn inducers, facilitating the reversal of the peptide chain direction. |
| β-Sheets | The bulky side chains can either disrupt or, in some contexts, stabilize β-sheet structures depending on the surrounding sequence. |
Stereochemical Stability and Resistance to Racemization
A key feature of α,α-disubstituted amino acids is their enhanced resistance to racemization. Racemization of amino acids typically proceeds through the formation of a planar carbanion intermediate at the α-carbon after the removal of the α-proton. In α,α-disubstituted amino acids, the absence of an α-hydrogen significantly increases the energy barrier for this process, thereby enhancing their stereochemical stability.
This resistance to racemization is particularly important in peptide synthesis, where the coupling of amino acids can sometimes lead to a loss of stereochemical integrity at the α-carbon of the activated residue. The use of α,α-disubstituted amino acids can mitigate this problem, ensuring the stereochemical purity of the final peptide. While no specific studies on the racemization of this compound were found, the general principle of increased stereochemical stability for this class of compounds is a well-accepted concept in peptide chemistry.
Advanced Spectroscopic and Analytical Characterization of 2 Amino 2 3 Nitrophenyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be utilized to provide a detailed picture of the atomic connectivity within the 2-Amino-2-(3-nitrophenyl)propanoic acid molecule.
¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment. For this compound, one would anticipate signals corresponding to the protons on the aromatic ring, the amino group, the carboxylic acid group, and the methyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group, typically shifting them to a lower field (higher ppm values). The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton coupling, thus confirming the substitution pattern of the phenyl ring.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The spectrum would be expected to display signals for the carboxylic carbon, the quaternary alpha-carbon, the carbons of the phenyl ring, and the methyl carbon. The chemical shifts of the aromatic carbons would also be affected by the nitro substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | 10-13 | 170-180 |
| Amino (NH₂) | 5-9 | - |
| Aromatic (C-H) | 7.5-8.5 | 120-150 |
| Methyl (CH₃) | 1.5-2.5 | 20-30 |
| Alpha-Carbon (C-NH₂) | - | 50-60 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic State Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the N-O stretches of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenyl chromophore in this compound would result in characteristic UV absorption maxima. Aromatic systems and nitro compounds typically exhibit strong absorbance in the UV region. The position and intensity of these absorption bands are sensitive to the solvent and the pH of the solution.
Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound
| Spectroscopic Technique | Functional Group / Chromophore | Expected Absorption Range |
|---|---|---|
| IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| IR | N-H (Amino) | 3300-3500 cm⁻¹ |
| IR | C=O (Carboxylic Acid) | 1700-1725 cm⁻¹ |
| IR | N-O (Nitro) | 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
For chiral molecules like this compound, which possess a stereocenter at the alpha-carbon, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a single enantiomer. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, providing precise information about bond lengths, bond angles, and the spatial arrangement of atoms. This technique would unequivocally establish the R or S configuration of a resolved enantiomer. Furthermore, X-ray crystallography reveals the packing of molecules in the solid state, including any intermolecular interactions such as hydrogen bonding.
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For a chiral compound, specialized chromatographic techniques are required to separate the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.
The choice of the chiral stationary phase is critical and often involves screening various types of CSPs, such as those based on polysaccharides, proteins, or cyclodextrins. researchgate.netnih.gov The mobile phase composition, typically a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) and a non-polar solvent like hexane, is optimized to achieve the best separation. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. This is a crucial parameter for any application involving a single enantiomer of a chiral compound.
Table 3: Summary of Analytical Techniques and Their Applications
| Analytical Technique | Information Obtained |
|---|---|
| ¹H and ¹³C NMR | Molecular structure, atomic connectivity, purity |
| IR Spectroscopy | Identification of functional groups |
| UV-Vis Spectroscopy | Information on electronic transitions and chromophores |
| X-ray Crystallography | Absolute stereochemistry, solid-state structure |
Research Applications and Future Directions for 2 Amino 2 3 Nitrophenyl Propanoic Acid
Incorporation into Peptide and Protein Mimetics
The incorporation of non-proteinogenic amino acids like 2-amino-2-(3-nitrophenyl)propanoic acid into peptide and protein structures is a powerful strategy to create mimetics with novel functions and improved characteristics.
Design and Synthesis of Conformationally Restricted Peptides
Table 1: Examples of Conformationally Restricted Amino Acids and Their Effects on Peptide Structure
| Constraining Amino Acid Type | Example | Effect on Peptide Conformation |
| α,α-Disubstituted Acyclic | α-Aminoisobutyric acid (Aib) | Promotes helical conformations |
| Cyclic Amino Acids | 1-Aminocyclopentanecarboxylic acid (Acpc) | Induces β-turn and helical structures |
| N-Alkylated Amino Acids | N-Methylalanine | Reduces propensity for β-sheet formation |
| β-Amino Acids | β-Alanine | Can induce novel folding patterns |
This table illustrates the general principles of using non-standard amino acids to induce conformational restriction in peptides. The specific effects of this compound would require empirical investigation.
Engineering Peptides with Enhanced Biopharmaceutical Properties (e.g., improved stability)
A significant hurdle in the development of peptide-based therapeutics is their susceptibility to enzymatic degradation. The incorporation of non-natural amino acids can enhance the metabolic stability of peptides. Peptides containing α,α-disubstituted amino acids often exhibit increased resistance to proteolysis because the steric bulk around the peptide bond hinders the approach of proteases. mdpi.com The introduction of D-amino acids or other unnatural amino acids is a common strategy to improve peptide stability. nih.gov Although specific data on the enzymatic stability of peptides containing this compound is not available, it is plausible that its structure would confer a degree of resistance to enzymatic cleavage.
Genetic Code Expansion (GCE) and Site-Specific Incorporation in Proteins
Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living organisms. nih.govnih.govnih.govacs.orgnih.govmdpi.comgoogle.com This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that recognizes a unique codon, often a stop codon like UAG (amber). mdpi.com This methodology has been used to incorporate a wide variety of ncAAs with diverse functionalities, including fluorescent probes, cross-linkers, and post-translationally modified mimics. acs.orgnih.govresearchgate.net
While there are no specific reports on the incorporation of this compound using GCE, the technology is, in principle, adaptable for this purpose. The successful incorporation would depend on the evolution of a specific aaRS that can recognize and charge this particular amino acid onto an orthogonal tRNA. The nitro group on the phenyl ring could also serve as a useful chemical handle for further bioorthogonal modifications.
Utility as Building Blocks in Organic Synthesis
Amino acids and their derivatives are versatile building blocks for the synthesis of a wide range of organic molecules, including natural products, pharmaceuticals, and materials.
Precursors for Complex Molecular Scaffolds
Amino acids serve as valuable starting materials for the synthesis of complex heterocyclic and other molecular scaffolds due to their inherent chirality and the presence of multiple functional groups. researchgate.net The nitro group in this compound can be readily reduced to an amino group, which can then participate in various cyclization and condensation reactions to form a diverse array of heterocyclic systems. umich.edu For instance, derivatives of aminophenylpropanoic acids have been used to synthesize thiazole (B1198619) and other heterocyclic structures with potential biological activities. mdpi.comnih.govresearchgate.net The unique substitution pattern of this compound could lead to the generation of novel molecular scaffolds with interesting three-dimensional arrangements.
Development of Chemical Tools and Probes
The development of chemical probes is essential for studying biological processes in their native environment. mskcc.orgchemicalprobes.org Non-canonical amino acids with unique functionalities are increasingly being used to create such probes. The nitroaromatic group of this compound offers several possibilities in this regard. For example, the nitro group can be a precursor to a fluorescent reporter group through reduction and subsequent derivatization. Furthermore, nitrophenyl groups are known to be photoreactive and have been used in the design of photocleavable linkers and caging groups. researchgate.net While no specific chemical probes based on this compound have been reported, its structure suggests potential for the development of novel tools for chemical biology research.
Design and Application of Photocleavable Linkers and Photolabile Protecting Groups
The strategic placement of a nitro group on the phenyl ring of amino acid derivatives, such as in this compound, is fundamental to their application as photocleavable linkers and photolabile protecting groups (PPGs). wikipedia.org These molecules, often categorized under the broader class of nitrobenzyl-based PPGs, leverage light as a precise and non-invasive trigger to release a protected functional group or cleave a molecular linkage. wikipedia.orgpsu.edu This "caging" technology allows for high spatiotemporal control over the release of bioactive molecules, making it an invaluable tool in chemical synthesis and biology. psu.edu
The mechanism of photocleavage for nitrobenzyl compounds is a well-studied photochemical process. wikipedia.org Upon irradiation with UV light, typically in the 300-365 nm range, the nitro group is excited. wikipedia.orgtue.nl This leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. wikipedia.org Subsequent electronic rearrangement results in the cleavage of the bond linking the protecting group to the substrate, releasing the active molecule and converting the nitrobenzyl moiety into a 2-nitrosobenzaldehyde derivative. wikipedia.org This process is efficient and does not require chemical reagents, making it a "traceless" method suitable for sensitive biological systems. wikipedia.org
A key application of this technology is in the controlled activation of biomolecules. For instance, a structurally related compound, 3-amino-3-(2-nitrophenyl)propionic acid, has been incorporated as a photocleavable linker in bivalent peptide-DNA ligands. tue.nl These ligands act as a "lock" for antibodies, blocking their activity. Upon irradiation with 365 nm light, the linker is cleaved, converting the high-affinity bivalent ligand into weakly binding monovalent fragments, thereby restoring the antibody's function. tue.nl This approach demonstrates the potential for light-activated control of antibody-based targeting in research and therapeutic contexts. tue.nl
Similarly, photolabile protecting groups derived from nitrophenylalanine analogues are employed in solid-phase peptide synthesis. researchgate.net The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, for example, is used to protect the α-amino group of amino acids. researchgate.net This allows for the stepwise assembly of peptides on a solid support, with light being used to deprotect the terminal amino acid at each step, enabling the next coupling reaction. researchgate.net This method offers precise control over the synthesis process and has been utilized in the light-directed fabrication of peptide microarrays. researchgate.net
The versatility of these photocleavable systems extends to drug delivery and surface modification. lifetein.combroadpharm.com Linkers incorporating a 2-nitrobenzyl ester moiety can tether therapeutic agents to carrier molecules or attach polymers like poly(ethylene glycol) (PEG) to surfaces to control cell adhesion. lifetein.com The cargo can then be released at a specific time and location by applying UV light. lifetein.combroadpharm.com
Table 1: Examples of Photolabile Protecting Groups (PPGs) and Linkers Based on Nitrophenyl Scaffolds
| Compound/Group Name | Protected Molecule/Application | Wavelength for Cleavage | Reference |
| 3-amino-3-(2-nitrophenyl)propionic acid | Peptide-DNA linker for antibody caging | 365 nm | tue.nl |
| 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) | α-amino group of amino acids in peptide synthesis | ~350-365 nm | researchgate.net |
| 2-Nitrobenzyl ester | General carboxylate protection, drug delivery | >300 nm | lifetein.comthieme-connect.de |
| 2-Nitrophenylalanine (2-NPA) | Polypeptide backbone for protein cleavage | 365 nm | nih.gov |
Derivatization Strategies for Analytical Methodologies
In analytical chemistry, particularly for methods like High-Performance Liquid Chromatography (HPLC), amino acids often require derivatization to enhance their detection. creative-proteomics.comresearchgate.net this compound, possessing both a primary amino group and a carboxylic acid group, is amenable to a variety of pre-column and post-column derivatization techniques. waters.com Derivatization serves to attach a chromophore or fluorophore to the amino acid, significantly improving its absorbance or fluorescence properties, thereby increasing the sensitivity and selectivity of the analysis. creative-proteomics.com
Pre-column derivatization, where the reaction occurs before the sample is injected into the HPLC system, is a common approach. researchgate.netwaters.com Several reagents are widely used for this purpose:
9-Fluorenyl Methyl Chloroformate (FMOC-Cl): This reagent reacts rapidly with both primary and secondary amino groups under mild conditions to form highly fluorescent and UV-active derivatives. creative-proteomics.comresearchgate.net The resulting FMOC-amino acid adducts are stable and can be detected at low concentrations. creative-proteomics.com A potential drawback is that the hydrolysis product of the reagent itself is fluorescent, which can interfere with detection if not properly managed. creative-proteomics.com
2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary and secondary amino groups to yield stable, UV-active dinitrophenyl (DNP) derivatives. creative-proteomics.com The reaction conditions are straightforward, and the resulting products are stable, making it a reliable method for quantification. creative-proteomics.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent is part of the Waters AccQ•Tag™ method and reacts with both primary and secondary amines to produce highly stable, fluorescent derivatives that can be separated using reversed-phase HPLC. waters.com The reaction is rapid and provides excellent reproducibility for amino acid quantification. waters.com
Phenyl isothiocyanate (PITC): PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which have a strong UV absorbance at 254 nm. researchgate.net This method is known for its reliability in analyzing the amino acid composition of protein hydrolysates. researchgate.net
The choice of derivatization agent depends on the specific requirements of the analysis, such as the desired sensitivity, the presence of interfering substances, and the available detection equipment (UV or fluorescence). creative-proteomics.com For this compound, the existing nitro group already provides a chromophore, but derivatization of the amino group can further enhance detectability and improve chromatographic separation from other components in a complex matrix.
Table 2: Comparison of Common Pre-column Derivatization Reagents for Amino Acids
| Reagent Name | Abbreviation | Target Functional Group | Detection Method | Key Advantages |
| 9-Fluorenyl Methyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | High sensitivity, rapid reaction |
| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary Amines | UV | Stable derivatives, straightforward reaction |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary & Secondary Amines | Fluorescence | High stability, excellent reproducibility |
| Phenyl isothiocyanate | PITC | Primary Amines | UV | Reliable for protein hydrolysates |
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net For a molecule like this compound, SAR studies would involve synthesizing and testing a series of analogues to determine which structural features are critical for a desired pharmacological effect. This process helps in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net
While specific SAR studies focused solely on this compound are not extensively documented in readily available literature, the principles can be illustrated by examining related structures. For this compound, key areas for modification would include:
The Phenyl Ring: The position and nature of substituents on the aromatic ring are critical. The nitro group at the meta- (3-) position could be moved to the ortho- (2-) or para- (4-) positions. It could also be replaced with other electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) to probe the effects of electronics and sterics on activity. mdpi.com
The Amino Acid Backbone: The propanoic acid chain could be lengthened or shortened. The α-amino and α-carboxyl groups could be modified, for example, by N-alkylation or esterification, to alter properties like polarity and hydrogen bonding capacity.
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential anticancer agents provides a relevant example of SAR exploration. semanticscholar.org Researchers synthesized a library of compounds and evaluated their activity against cancer cell lines. semanticscholar.org It was found that the nature of the substituent on another part of the molecule significantly impacted cytotoxicity and antioxidant properties. semanticscholar.org For instance, an analogue containing a 2-furyl substituent (compound 20 in the study) showed the most promising anticancer activity and selectivity against non-cancerous cells, highlighting a specific structural feature that enhances the desired biological effect. semanticscholar.org
Similarly, SAR studies on aromatic ring-substituted ketamine esters explored how substituents like Cl, OMe, and CF₃ at different positions on the phenyl ring affected anesthetic and analgesic properties. mdpi.com These studies often find that small changes in structure can lead to significant differences in biological activity, guiding the design of more effective therapeutic agents. mdpi.com
For this compound, an SAR campaign could reveal, for example, that the meta-nitro group is essential for binding to a specific receptor, or that replacing it with a different group could switch the compound's activity from an agonist to an antagonist. These systematic modifications are crucial for the rational design of new drugs.
Table 3: Illustrative SAR Data from a Study of Anticancer 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound ID (from study) | Key Structural Feature | A549 Cell Viability (% of control) | Reference |
| 12 | 2-chlorobenzyl substituent | ~50% | semanticscholar.org |
| 20 | 2-furyl substituent | ~50% | semanticscholar.org |
| 21 | 5-nitro-2-furyl substituent | ~50% | semanticscholar.org |
| 22 | 5-methyl-2-furyl substituent | ~50% | semanticscholar.org |
| 29 | 2-thienyl substituent | ~50% | semanticscholar.org |
Note: This table illustrates the principle of SAR by showing how different substituents on a related propanoic acid scaffold led to significant anticancer activity (reducing cell viability to approximately 50% at the tested concentration). The data is adapted from a study by Titaley et al. (2024) for illustrative purposes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-2-(3-nitrophenyl)propanoic acid, and how can regioselectivity be controlled during nitro-group introduction?
- Methodological Answer :
- The synthesis typically involves Friedel-Crafts nitration of phenylalanine derivatives or reductive amination of nitro-substituted benzaldehyde precursors. For regioselective nitration, meta-substitution (3-nitrophenyl) is achieved using mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize ortho/para byproducts .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol eluent) improves yield (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing structural and chiral purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the nitro group’s position (meta) via aromatic proton splitting patterns (e.g., doublet-of-doubles at δ 8.2–8.5 ppm) and chiral center integrity .
- HPLC-MS : Chiral columns (e.g., Chiralpak IA) with UV detection (254 nm) resolve enantiomers, while ESI-MS validates molecular weight (C₉H₁₀N₂O₄; [M+H]⁺ = 227.07) .
- X-ray crystallography : Resolves absolute configuration (e.g., (2S)-stereochemistry) for crystallizable derivatives .
Q. How does the compound’s solubility profile impact experimental design in aqueous vs. organic systems?
- Methodological Answer :
- The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) or acidic buffers (pH <3). For biological assays, pre-dissolve in DMSO (10 mM stock) and dilute in PBS to avoid precipitation .
Advanced Research Questions
Q. What mechanistic insights explain conflicting reports on its enzyme inhibition potency (e.g., IC₅₀ variability in kinase assays)?
- Methodological Answer :
- Discrepancies arise from assay conditions:
- Redox activity : The nitro group may undergo partial reduction (e.g., to amine in glutathione-rich environments), altering binding affinity. Use anaerobic conditions or add antioxidants (e.g., ascorbate) to stabilize the nitro form .
- Chiral purity : Impure enantiomers (e.g., R vs. S) yield variable inhibition. Validate chiral purity via circular dichroism (CD) before assays .
- Example: In tyrosine kinase assays, (2S)-enantiomer showed IC₅₀ = 12 µM, while racemic mixtures yielded IC₅₀ = 28 µM .
Q. How does the nitro group’s meta-position influence reactivity in nucleophilic aromatic substitution (SNAr) compared to ortho/para analogs?
- Methodological Answer :
- The meta-nitro group deactivates the ring but directs electrophiles to the para-position via resonance. In SNAr with thiols (e.g., cysteine mimics), meta-nitro derivatives exhibit slower kinetics (k = 0.15 M⁻¹s⁻¹) vs. para-nitro analogs (k = 0.45 M⁻¹s⁻¹) due to reduced charge localization .
- Computational studies (DFT) show meta-substitution increases activation energy by ~5 kcal/mol compared to para .
Q. What strategies resolve contradictions in protein-ligand binding data from SPR vs. ITC measurements?
- Methodological Answer :
- SPR artifacts : Nonspecific binding to sensor chips (e.g., CM5 dextran) inflates Kd values. Use reference flow cells and low ligand densities (<50 RU) .
- ITC entropy-enthalpy compensation : Conflicting ΔH/ΔS values may arise from protonation changes during binding. Perform assays at multiple pH levels (4.5–7.4) to isolate thermodynamic contributions .
Comparative Analysis of Structural Analogs
| Compound | Nitro Position | Key Reactivity | Biological Activity |
|---|---|---|---|
| This compound | Meta | Slow SNAr, redox-active nitro | Moderate kinase inhibition (IC₅₀ ~12 µM) |
| 2-Amino-2-(2-nitrophenyl)propanoic acid | Ortho | Rapid nitro reduction, photolabile | Antimicrobial (MIC = 8 µg/mL) |
| 2-Amino-2-(4-nitrophenyl)propanoic acid | Para | Fast SNAr, stable nitro group | Strong phosphatase inhibition (IC₅₀ = 3 µM) |
Data compiled from synthetic and biochemical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
